molecular formula C30H27N3O5S2 B2961072 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727688-95-1

2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2961072
CAS No.: 727688-95-1
M. Wt: 573.68
InChI Key: CIDMWUJIPLWSLY-UHFFFAOYSA-N
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Description

The compound 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 690642-83-2, Molecular Formula: C₂₉H₂₅N₃O₅S₂) is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 5-methylfuran-2-yl group, a phenyl ring, and a tetrahydroisoquinoline moiety linked via a sulfanyl-acetyl bridge . The tetrahydroisoquinoline subunit, bearing 6,7-dimethoxy groups, is a common pharmacophore in bioactive molecules, particularly in orexin receptor antagonists and multidrug resistance modulators . Its synthesis likely involves multi-step functionalization of the tetrahydroisoquinoline and thienopyrimidinone precursors, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S2/c1-18-9-10-23(38-18)22-16-39-28-27(22)29(35)33(21-7-5-4-6-8-21)30(31-28)40-17-26(34)32-12-11-19-13-24(36-2)25(37-3)14-20(19)15-32/h4-10,13-14,16H,11-12,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMWUJIPLWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a carbonyl compound under acidic conditions to form the thieno[2,3-d]pyrimidin-4-one core.

    Introduction of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one core with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Addition of the 5-Methylfuran-2-yl Group: This step involves the reaction of the intermediate product with 5-methylfuran-2-carboxylic acid under basic conditions to introduce the 5-methylfuran-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed on the thieno[2,3-d]pyrimidin-4-one core to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and thiols.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrothieno[2,3-d]pyrimidin-4-one derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and bioactivity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below through comparison with related tetrahydroisoquinoline derivatives and thienopyrimidinone analogs. Key parameters include substituent effects, synthetic yields, and inferred biological relevance.

Structural Analogues with Modified Aromatic Substituents
Compound Name / CAS Key Substituents Molecular Weight Synthetic Yield Biological Relevance (Inferred) Reference
Target Compound (690642-83-2) 5-(5-methylfuran-2-yl), phenyl, 6,7-dimethoxy-THIQ* 559.66 g/mol Not reported Unknown (structural similarity to BCRP inhibitors)
690642-55-8 5-(4-chlorophenyl) in place of 5-methylfuran-2-yl 579.07 g/mol Not reported Potential BCRP inhibition
N-Benzyl-2-(1-{[3-(dipropylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-yl)acetamide (32) Dipropylamino, 4-methoxyphenyl 589.75 g/mol 51% Orexin-1 receptor antagonist
N-Benzyl-2-{6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-THIQ-yl}acetamide (52) 3,4,5-Trimethoxyphenyl 614.70 g/mol 7% Orexin-1 receptor antagonist (low yield)

*THIQ = Tetrahydroisoquinoline

Key Observations :

  • Substituent Bulk and Yield : Bulky aromatic groups (e.g., 3,4,5-trimethoxyphenyl in compound 52) correlate with lower synthetic yields (7%), likely due to steric hindrance during alkylation or coupling steps . In contrast, simpler substituents (e.g., 4-isopropylphenyl in compound 51) achieve higher yields (65%) .
Functional Analogues with Varying Linker Chemistry
Compound Name Linker Chemistry Key Functional Groups Synthetic Yield Activity Profile Reference
Target Compound Sulfanyl-acetyl bridge Thioether, ketone Not reported Unknown
N-Benzyl-2-(1-butyl-6,7-dimethoxy-THIQ-yl)acetamide (64) Acetamide linker Alkyl chain (butyl) 68% Orexin-1 receptor antagonist
2-[(6,7-Dimethoxy-THIQ-2-yl)methyl]aniline (114688-61-8) Methylaniline linker Primary amine Not reported Intermediate for urea synthesis
[11C]Methyl 4-((4-(2-(6,7-dimethoxy-THIQ-2-yl)ethyl)phenyl)aminocarbonyl)benzoate Carbamate linker Radiolabeled (¹¹C) Not reported BCRP imaging agent

Key Observations :

  • Linker Flexibility : The sulfanyl-acetyl bridge in the target compound contrasts with the acetamide or carbamate linkers in analogues. Thioethers may enhance metabolic stability compared to esters or amides .
Physicochemical and Spectral Comparisons
Compound Name ¹H NMR Shifts (Key Peaks) HRMS (m/z) Melting Point Reference
Target Compound Not reported Not reported Not reported
N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-THIQ-yl)acetamide (33) δ 7.22–7.35 (m, aromatic), 3.70 (s, OCH₃) 571.3 [M+H]⁺ Not reported
2-[(6,7-Dimethoxy-THIQ-2-yl)methyl]aniline δ 6.61–6.69 (m, aromatic), 2.69–2.91 (m, CH₂) 298.38 (Molar Mass) 455.5°C (Predicted)
1-Chloroelacridar (4a) δ 6.61–6.69 (m, aromatic), 3.70 (s, OCH₃) 598.2109 [M+H]⁺ 183–189°C

Key Observations :

  • Spectral Trends: Aromatic protons in the 6.6–7.4 ppm range and methoxy singlet peaks near 3.70 ppm are consistent across tetrahydroisoquinoline derivatives .
  • Thermal Stability : High melting points (e.g., 183–189°C for 1-chloroelacridar) suggest crystalline stability, which may be relevant for formulation .

Biological Activity

The compound 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic derivative that incorporates a thieno[2,3-d]pyrimidinone core structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structure and Properties

The molecular structure of the compound includes:

  • A thieno[2,3-d]pyrimidinone backbone.
  • A tetrahydroisoquinoline moiety which is known for various biological activities including neuroactivity and anti-inflammatory effects.
  • A furan ring that may contribute to its reactivity and binding properties.

Anticancer Properties

Research has indicated that derivatives of thieno[2,3-d]pyrimidinones exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .

Neuroprotective Effects

The tetrahydroisoquinoline component is associated with neuroprotective properties:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems such as dopamine and serotonin pathways, which are crucial in neurodegenerative diseases.
  • Research Findings : Studies have highlighted its potential in mitigating oxidative stress in neuronal cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties:

  • Inhibition of Pathogens : The presence of the furan and thieno rings enhances the compound's ability to disrupt microbial cell membranes.
  • Clinical Relevance : In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility characteristics suggest favorable absorption profiles when administered orally.
  • Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, which may influence its bioavailability.

Data Tables

PropertyValue
Molecular FormulaC21H24N2O5S
Molecular Weight396.49 g/mol
Melting Point210 - 215 °C
SolubilitySoluble in DMSO

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